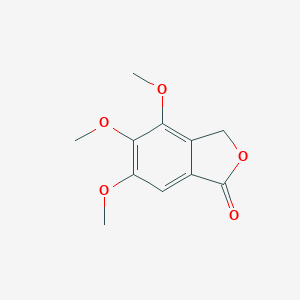

4,5,6-Trimethoxyisobenzofuran-1(3H)-one

説明

Overview of Isobenzofuran-1(3H)-ones as Key Heterocyclic Scaffolds in Organic Chemistry

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a pivotal class of bicyclic lactones in organic chemistry. acs.org The fundamental structure consists of a benzene (B151609) ring fused with a γ-lactone. rsc.org This scaffold is not only a component of numerous natural products but also serves as a versatile building block in synthetic organic chemistry. acs.orgresearchgate.net

The reactivity of the phthalide (B148349) core allows for various chemical transformations. For instance, the generation of an arylogous enolate at the C-3 position enables the introduction of various substituents, making it a valuable intermediate for synthesizing more complex molecules. researchgate.net Synthetic chemists have utilized phthalides as precursors for constructing functionalized naphthalenes, anthracenes, and other polycyclic aromatic systems. researchgate.net A variety of synthetic methodologies have been developed to access these scaffolds, including domino one-pot processes involving copper-catalyzed reactions in green solvents like water, and the use of catalysts such as sulphamic acid under microwave-assisted, solvent-free conditions. acs.orgresearchgate.net

Significance of Phthalides as a Class of Natural and Synthetic Compounds

Phthalides are a prominent group of secondary metabolites found widely in nature, particularly in several plant families and some genera of fungi and liverworts. rsc.orgnih.gov The first chemical reports on phthalides emerged in the late 19th century when they were identified as odor constituents in celery. nih.gov Since then, over 180 naturally occurring phthalide derivatives have been identified, with the majority isolated from plant species. rsc.org

The plant genera Ligusticum and Angelica from the Apiaceae (or Umbelliferae) family are particularly rich sources of these compounds. rsc.orgitu.edu.trnih.gov Many plants containing phthalides have a long history of use in traditional medicine across Asia, Europe, and North America for treating various ailments. nih.govnih.gov

The significance of phthalides stems from their broad spectrum of biological activities. Research has demonstrated that these compounds can exhibit anti-inflammatory, antibacterial, antifungal, cytotoxic, and antiviral properties, among others. nih.govitu.edu.trnih.gov This wide range of bioactivities has made them attractive targets for drug discovery and development. rsc.org For example, n-butylphthalide has been approved as an anti-ischemic stroke drug. rsc.org

Table 1: Examples of Naturally Occurring Phthalides and Their Sources

| Phthalide Compound | Natural Source(s) | Reference(s) |

|---|---|---|

| Ligustilide (B1675387) | Ligusticum chuanxiong, Angelica sinensis | nih.gov |

| Senkyunolide A | Ligusticum chuanxiong | nih.gov |

| n-Butylphthalide | Apium graveolens (Celery) | rsc.org |

| Mycophenolic acid | Penicillium species | rsc.org |

Current Research Landscape of 4,5,6-Trimethoxyisobenzofuran-1(3H)-one

The specific compound this compound is a synthetic derivative of the phthalide scaffold. While it is commercially available for research purposes, dedicated studies on its synthesis, reactivity, and biological activity are not extensively documented in publicly available literature. Its chemical properties are summarized in the table below.

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4087-80-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₅ | sigmaaldrich.comchemspider.com |

| Molecular Weight | 224.21 g/mol | sigmaaldrich.comchemspider.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | SRBRUXANGPVKMN-UHFFFAOYSA-N | sigmaaldrich.com |

The research landscape for this specific isomer can be inferred from the broader interest in methoxy-substituted phthalides. The position and number of methoxy (B1213986) groups on the aromatic ring significantly influence the biological and chemical properties of the molecule. For instance, studies on other dimethoxy and trimethoxy phthalide isomers reveal a range of biological investigations.

Research into compounds like 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one has shown it to be a precursor for potential chemotherapeutic agents, demonstrating genotoxic effects and the ability to induce cell death. nih.gov Other studies have evaluated various isobenzofuran-1(3H)-ones as tyrosinase inhibitors, with the substitution pattern playing a key role in their inhibitory activity. researchgate.net The synthesis and biological evaluation of a wide array of phthalide derivatives, including those with methoxy groups, have indicated promising antibacterial and antifungal activities. nih.gov The investigation of different isomers, such as 3,6,7-Trimethoxyisobenzofuran-1(3H)-one, further underscores the scientific interest in how methoxy group placement affects the molecule's properties. nist.gov

Given these trends, the potential research avenues for this compound could likely involve its evaluation for various biological activities, such as cytotoxic, antimicrobial, or enzyme-inhibitory effects, contributing to the broader understanding of structure-activity relationships within the phthalide class.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isobenzofuran-1(3H)-one |

| Phthalide |

| n-Butylphthalide |

| Ligustilide |

| Senkyunolide A |

| Mycophenolic acid |

| Noscapine |

| 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one |

| 3,6,7-Trimethoxyisobenzofuran-1(3H)-one |

| Naphthalene |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5,6-trimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-13-8-4-6-7(5-16-11(6)12)9(14-2)10(8)15-3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBRUXANGPVKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2COC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282506 | |

| Record name | 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4087-80-3 | |

| Record name | 4087-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4,5,6 Trimethoxyisobenzofuran 1 3h One and Its Analogues

Transition-Metal-Catalyzed Approaches

The utility of transition-metal catalysis in organic synthesis is well-established, offering powerful tools for the construction of complex molecular architectures. In the context of isobenzofuran-1(3H)-ones, rhodium and ruthenium catalysts have emerged as particularly effective.

Rhodium-Catalyzed Tandem Dehydrogenative Coupling-Michael Addition for Isobenzofuran-1(3H)-one Core Formation

Rhodium catalysis has been successfully employed for the synthesis of the isobenzofuran-1(3H)-one core through a tandem dehydrogenative coupling-Michael addition sequence. While specific examples detailing the synthesis of 4,5,6-trimethoxyisobenzofuran-1(3H)-one via this exact method are not prevalent in the literature, the general strategy involves the coupling of benzoic acids with alkenes. This atom-economical process typically utilizes a rhodium catalyst to facilitate the formation of the phthalide (B148349) ring system.

In a related approach, Rh(III)-catalyzed C-H bond activation and the subsequent addition of benzimidates to aldehydes have been shown to produce phthalides in a single step. nih.gov This method highlights the versatility of rhodium catalysts in forging the necessary carbon-carbon and carbon-oxygen bonds to construct the lactone ring. The imidate functionality serves as a directing group, enabling the C-H activation and subsequent cyclization cascade. nih.gov Although not a direct use of benzoic acid, this strategy underscores the potential of rhodium catalysis in accessing substituted phthalide structures.

Ruthenium(II)-Catalyzed Cascade Cyclization Reactions Involving Aromatic Acids and Aldehydes

A significant advancement in the synthesis of 3-substituted phthalides involves the use of ruthenium(II) catalysts in a cascade cyclization of aromatic acids and aldehydes. sciengine.comoriprobe.comresearchgate.netdntb.gov.ua This one-pot procedure is characterized by its efficiency, cost-effectiveness, and the use of readily available starting materials, with water being the only theoretical byproduct. sciengine.comoriprobe.comresearchgate.net The reaction proceeds through the direct insertion of an aromatic C-H bond into the polar carbon-oxygen double bond of the aldehyde, followed by an intramolecular nucleophilic substitution to form the lactone ring. sciengine.comresearchgate.net

This methodology has been demonstrated to be effective for a range of aromatic acids and aldehydes, affording the corresponding 3-substituted isobenzofuran-1(3H)-ones in good to excellent yields. sciengine.com While a specific application to 3,4,5-trimethoxybenzoic acid is not explicitly detailed in the seminal reports, the general applicability of the method suggests its potential for the synthesis of this compound analogues. The reaction conditions typically involve a ruthenium catalyst, such as [RuCl2(p-cymene)]2, and an additive like AgOTf to enhance the electrophilicity of the aldehyde. researchgate.net

Table 1: Ruthenium(II)-Catalyzed Synthesis of 3-Substituted Phthalides

| Aromatic Acid | Aldehyde | Catalyst System | Yield (%) | Reference |

| Benzoic Acid | 4-Nitrobenzaldehyde | [RuCl2(p-cymene)]2, AgOTf | 85 | researchgate.net |

| 2-Naphthoic Acid | 4-Chlorobenzaldehyde | [RuCl2(p-cymene)]2, AgOTf | 78 | researchgate.net |

| 4-Methoxybenzoic Acid | 4-Trifluoromethylbenzaldehyde | [RuCl2(p-cymene)]2, AgOTf | 82 | researchgate.net |

This table presents a selection of examples from the literature and is not exhaustive.

DMSO-Mediated Synthesis Pathways

Dimethyl sulfoxide (B87167) (DMSO) is a versatile solvent and reagent in organic synthesis, capable of mediating a variety of transformations. Its role in the formation of the isobenzofuran-1(3H)-one skeleton is notable in Pummerer-type rearrangements and as a medium for catalyst-free cyclizations.

Pummerer-Type Rearrangement Mechanisms in Isobenzofuran-1(3H)-one Synthesis

The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride. researchgate.net This rearrangement can be ingeniously applied to the synthesis of heterocyclic compounds. In the context of isobenzofuran-1(3H)-ones, a Pummerer-type cyclization of an appropriately substituted ortho-sulfinylmethyl benzoic acid derivative can serve as a key step.

Catalyst-Free Three-Component Cross-Dehydrogenative Coupling Cyclizations from 3,4,5-Trimethoxybenzoic Acid

The development of catalyst-free, multi-component reactions represents a significant step towards sustainable and efficient chemical synthesis. While a direct catalyst-free, three-component cross-dehydrogenative coupling cyclization of 3,4,5-trimethoxybenzoic acid to form isobenzofuran-1(3H)-ones is not well-documented, related DMSO-mediated syntheses of phthalides have been reported.

For instance, a facile conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved in DMSO under either nucleophilic catalysis or photochemical conditions. This demonstrates the potential of DMSO to facilitate the necessary bond-forming events for the construction of the phthalide core without the need for a transition metal catalyst. Furthermore, an iodine/DMSO system has been shown to be effective for the oxidative deprotection of N-tosylhydrazones to afford benzoic acids, highlighting the oxidative capacity of this reagent system which could potentially be harnessed in cyclization reactions. biosynsis.com

Biomimetic Synthesis Routes to Isobenzofuran-1(3H)-one Derivatives

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers an elegant and often efficient approach to the construction of complex natural products. Many natural products feature the isobenzofuran-1(3H)-one (phthalide) core, and their biosynthesis often proceeds through polyketide pathways. sciengine.com Isotopic labeling studies have confirmed that the biosynthesis of phthalides can occur via the linkage of acetate (B1210297) units to form polyketide intermediates. sciengine.com

The biomimetic synthesis of phthalide-containing natural products often involves emulating these polyketide cyclizations or other key enzymatic transformations. While a specific biomimetic synthesis of this compound has not been detailed, the general principles can be applied. For instance, the synthesis of mycorrhizin A, a natural product containing a phthalide moiety, could potentially be approached through a biomimetic strategy involving the cyclization of a linear polyketide precursor. These approaches often provide insights into the biosynthetic pathways of the target molecules and can lead to concise and stereoselective syntheses. nih.gov

Enantioselective Synthesis of Chiral 3-Substituted Isobenzofuran-1(3H)-ones

The development of methods for the enantioselective synthesis of chiral 3-substituted isobenzofuran-1(3H)-ones, also known as phthalides, is a significant area of research, as these structures are core components of many bioactive natural products and serve as crucial synthetic intermediates. researchgate.net Achieving high enantioselectivity at the C-3 position is a primary challenge. Various strategies have been successfully employed, broadly categorized into methods using chiral auxiliaries, chiral reagents, or asymmetric catalysis.

One established approach involves the use of chiral auxiliaries. For instance, the condensation of o-phthaldehyde with a chiral amino alcohol, such as (-)-8-benzylaminomenthol, can produce a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net Subsequent reaction with organometallic reagents leads to diastereomerically enriched carbinols. Hydrolysis of the auxiliary followed by oxidation of the intermediate hemiacetal furnishes the desired enantiopure 3-substituted phthalide. researchgate.net

Asymmetric catalysis offers a more efficient route to these chiral molecules. Rhodium(III)-catalyzed Grignard-type addition of an inert arene C-H bond to aldehydes has emerged as a novel strategy for synthesizing chiral 3-substituted phthalides. researchgate.net This method provides the target compounds in good yields and with high levels of enantiomeric purity, reaching up to 99% enantiomeric excess (ee). researchgate.net Another catalytic approach is the DBU-catalyzed condensation of phthalaldehydic acids with 1,3-diketones, which provides a general method for accessing 3-substituted phthalides. researchgate.net Furthermore, a bifunctional DMAP-thiourea catalyst has been developed for highly enantioselective acyl-transfer reactions, which can be applied to the synthesis of chiral isobenzofuranone structures. researchgate.net

The table below summarizes some of the methodologies used for the enantioselective synthesis of these compounds.

| Method | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) |

| Chiral Auxiliary | (-)-8-benzylaminomenthol | Diastereoselective reaction with organometallics. | Excellent de |

| Asymmetric Catalysis | Rhodium(III) Complex | Grignard-type addition of arene C-H to aldehydes. | Up to 99% |

| Asymmetric Catalysis | DMAP-thiourea | Enantioselective acyl-transfer reaction (Balck rearrangement). | Up to 87% |

Synthesis of Specific Analogs and Derivatives of this compound

The this compound scaffold is a valuable starting point for the synthesis of more complex, biologically active molecules. Researchers have developed specific synthetic routes to incorporate this moiety into larger structures, such as cytosporone and entonalactam analogs.

Synthetic Approaches to Trimethoxyisobenzofuranone-Based Cytosporone Analogs

Cytosporones are a class of resorcinolic lipids known for their diverse biological activities, including fungicidal, cytotoxic, and bactericidal properties. scielo.br Synthetic analogs of cytosporones have been developed to explore and enhance these activities. A flexible and high-yielding synthetic route has been reported for cytosporone analogs AMS35AA and AMS35BB, which utilizes a dimethoxy-substituted isobenzofuranone intermediate. scielo.br

The synthesis commences with 3,5-dimethoxybenzoic acid. scielo.br A key step in the sequence is the formation of the intermediate 3-heptyl-3-hydroxy-4,6-dimethoxyisobenzofuran-1(3H)-one. This is achieved in a high yield of 98% through the simple treatment of a precursor phthalide with an aqueous solution of sodium carbonate (Na2CO3). scielo.br From this common intermediate, the synthesis can be directed towards different analogs. For example, the synthesis of AMS35AA is efficiently catalyzed by ascorbic acid (vitamin C) in a methanolic solution. scielo.br This approach highlights an efficient pathway to these complex natural product analogs from readily available starting materials. scielo.br

The following table outlines the key transformation in the synthesis of cytosporone analogs.

| Starting Material | Key Intermediate | Key Reagents/Catalysts | Overall Yield |

| 3,5-Dimethoxybenzoic acid | 3-Heptyl-3-hydroxy-4,6-dimethoxyisobenzofuran-1(3H)-one | Na2CO3, Ascorbic Acid | Excellent |

Synthetic Routes to Trimethoxyisobenzofuranone-Containing Entonalactam Derivatives

Entonalactams are isoindolinone-containing natural products isolated from fungi of the Entonaema species. nih.gov The total synthesis of these molecules, such as (±)-entonalactam A, has been achieved through multi-step sequences that rely on the construction of the core isoindolinone or related phthalide structure from a common benzophenone (B1666685) intermediate. nih.gov

A general retrosynthetic analysis reveals that entonalactams and related daldinolides (phthalides) can be generated from appropriately substituted cyanobenzophenones. nih.gov The synthetic rationale involves the hydrolysis of the cyano group, either under acidic or basic conditions, to form a carboxylic acid via an amide intermediate. nih.gov At this stage, the pathway can diverge. Intramolecular attack of the newly formed carboxyl group onto the ketone of the benzophenone backbone leads to cyclization and the formation of a phthalide derivative. nih.gov Alternatively, if the intermediate amide attacks the ketone, an isoindolinone ring is formed. nih.gov This biomimetic approach, starting from benzophenone intermediates, provides a comprehensive strategy for accessing a range of natural isoindolinones and their corresponding phthalide analogs. nih.gov

| Precursor Type | Key Intermediate | Cyclization Product | Reaction Pathway |

| Cyanobenzophenone | Carboxylic Acid | Phthalide (e.g., Daldinolide) | Hydrolysis of nitrile to carboxylic acid, followed by intramolecular attack on ketone. |

| Cyanobenzophenone | Amide | Isoindolinone (e.g., Entonalactam) | Hydrolysis of nitrile to amide, followed by intramolecular attack on ketone. |

Structural Characterization and Advanced Spectroscopic Investigations of 4,5,6 Trimethoxyisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 4,5,6-Trimethoxyisobenzofuran-1(3H)-one is anticipated to exhibit distinct signals corresponding to the aromatic proton, the methylene (B1212753) protons of the lactone ring, and the protons of the three methoxy (B1213986) groups.

Aromatic Region: A single proton is attached to the aromatic ring at position 7. Due to the electron-donating methoxy groups, this proton is expected to be shielded and appear as a singlet in the aromatic region of the spectrum.

Methylene Protons: The two protons at the C-3 position of the isobenzofuranone ring are diastereotopic and are expected to appear as a singlet, or potentially as a pair of doublets (an AX system), in the region typical for benzylic protons adjacent to an oxygen atom.

Methoxy Protons: The three methoxy groups at positions 4, 5, and 6 will each give rise to a sharp singlet. Their precise chemical shifts will vary slightly due to their different positions on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-7 | ~ 6.5-7.0 | s | 1H |

| H-3 (CH₂) | ~ 5.0-5.5 | s | 2H |

| 4-OCH₃ | ~ 3.8-4.0 | s | 3H |

| 5-OCH₃ | ~ 3.8-4.0 | s | 3H |

| 6-OCH₃ | ~ 3.8-4.0 | s | 3H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eleven distinct carbon signals are expected.

Carbonyl Carbon: The lactone carbonyl carbon (C-1) will be the most deshielded, appearing at the downfield end of the spectrum.

Aromatic Carbons: The six aromatic carbons will have chemical shifts determined by the substitution pattern of the methoxy groups. The carbons bearing the methoxy groups (C-4, C-5, C-6) will be significantly deshielded, as will the carbon atom at the ring fusion (C-7a). The remaining aromatic carbons (C-3a and C-7) will also have distinct chemical shifts.

Methylene Carbon: The methylene carbon of the lactone ring (C-3) will appear in the aliphatic region, shifted downfield due to the adjacent oxygen atom.

Methoxy Carbons: The three methoxy carbons will appear as sharp signals in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 165-175 |

| C-7a | ~ 145-155 |

| C-4, C-5, C-6 | ~ 140-150 |

| C-3a | ~ 120-130 |

| C-7 | ~ 100-110 |

| C-3 (CH₂) | ~ 65-75 |

| 4, 5, 6-OCH₃ | ~ 55-65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. organicchemistrydata.orglibretexts.orgrsc.org The IR spectrum of this compound is expected to show characteristic absorption bands for the lactone carbonyl group, the aromatic ring, and the ether linkages.

Lactone Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected in the region of 1760-1740 cm⁻¹, which is characteristic of a five-membered lactone (γ-lactone).

Aromatic C=C Stretching: Several bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the lactone and the aryl-alkyl ether linkages of the methoxy groups are expected in the 1300-1000 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups will be observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactone) | 1760 - 1740 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| C-O (Ether and Lactone) | 1300 - 1000 | Strong |

| Aromatic C-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | 3000 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. libretexts.org It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₁₁H₁₂O₅, the expected exact mass would be calculated and compared to the experimentally determined value. nist.gov Soft ionization techniques like Electrospray Ionization (ESI) would likely be employed to generate the protonated molecule [M+H]⁺ without significant fragmentation.

Electron Ionization (EI) and Fragmentation Analysis

Electron Ionization (EI) is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. While a specific EI mass spectrum for this compound is not available, the mass spectrum of its isomer, 3,6,7-Trimethoxyisobenzofuran-1(3H)-one, is available from the NIST WebBook and can provide insights into the likely fragmentation pathways. nist.gov

The molecular ion peak (M⁺·) would be observed at an m/z corresponding to the molecular weight of the compound (224.21 g/mol ). nist.gov Common fragmentation pathways for this class of compounds would involve the loss of methyl radicals (·CH₃) from the methoxy groups, loss of formaldehyde (B43269) (CH₂O), and cleavage of the lactone ring. chemspider.com The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. mdpi.com

Interactive Data Table: Predicted Key Fragments in Mass Spectrometry

| m/z | Possible Fragment | Interpretation |

| 224 | [C₁₁H₁₂O₅]⁺· | Molecular Ion |

| 209 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 193 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 179 | [M - 2CH₃ - H]⁺ | Sequential loss of two methyl groups and a hydrogen |

| 151 | [M - 2CH₃ - CO]⁺ | Loss of two methyl groups and carbon monoxide |

Derivatives and Structural Analogues of 4,5,6 Trimethoxyisobenzofuran 1 3h One

Design and Synthesis of Novel Substituted Isobenzofuran-1(3H)-one Derivatives

The synthesis of novel isobenzofuran-1(3H)-one derivatives is a subject of ongoing research, with various methodologies being developed to introduce diverse functionalities onto the core structure. These methods often focus on the C-3 position of the lactone ring, as substitutions at this site have been shown to significantly influence the compound's biological profile.

One common approach involves the reaction of ortho-phthalaldehydic acid with primary heterocyclic amines, which yields 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org This method provides a straightforward route to introduce nitrogen-containing heterocyclic moieties at the C-3 position. Another versatile method is the silver oxide nanoparticle (Ag2ONPs)-mediated reaction of substituted 2-iodobenzoic acids with terminal alkynes, which proceeds via a 5-exo-dig cyclization to afford (Z)-3-benzylideneisobenzofuran-1(3H)-ones in high yields. nih.gov

Condensation reactions are also widely employed. For instance, the DBU-catalyzed condensation of phthalaldehydic acids with 1,3-diketones has proven to be a general method for synthesizing 3-substituted phthalides. researchgate.net Furthermore, a convenient one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuran-1(3H)-ones can be achieved using a mixture of NaBrO3 and NaHSO3 in a two-phase system. nih.gov

More complex, multi-step synthetic routes involving condensation, aromatization, and acetylation reactions have also been developed to create a library of C-3 functionalized isobenzofuran-1(3H)-ones. nih.govresearchgate.net These strategies allow for the introduction of a wide array of substituents, enabling a thorough exploration of the structure-activity landscape. The table below summarizes various synthetic methods for isobenzofuran-1(3H)-one derivatives.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| o-Phthalaldehydic acid, primary heterocyclic amines | Not specified | 3-Substituted Isobenzofuran-1(3H)-ones | imjst.org |

| Substituted 2-iodobenzoic acids, terminal alkynes | Ag2ONPs, pivalic acid, DMF, 120 °C | (Z)-3-Benzylideneisobenzofuran-1(3H)-ones | nih.gov |

| Phthalaldehydic acids, 1,3-diketones | DBU | 3-Substituted phthalides | researchgate.net |

| o-Alkylbenzoic acids | NaBrO3/NaHSO3, two-phase system | Isobenzofuran-1(3H)-ones | nih.gov |

| Not specified | Condensation, aromatization, acetylation | C-3 functionalized isobenzofuran-1(3H)-ones | nih.govresearchgate.net |

Structure-Activity Relationship Studies for Isobenzofuran-1(3H)-one Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isobenzofuran-1(3H)-one derivatives influences their biological activity and for the rational design of more potent and selective compounds.

A study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones revealed important insights into their antioxidant and antiplatelet activities. nih.gov The introduction of electron-withdrawing or electron-donating groups at different positions on the benzylidene moiety and the phthalide (B148349) ring system had a significant impact on their biological potency. For instance, certain substitutions led to compounds with antioxidant activity several folds higher than the standard, ascorbic acid. nih.gov

Quantitative structure-activity relationship (QSAR) models have also been developed to predict the inhibitory activity of aryl-substituted isobenzofuran-1(3H)-ones. echemcom.comechemcom.com These studies have identified key molecular descriptors that play a major role in the biological activities of these compounds. By using computational methods like genetic algorithms and support vector machines, researchers can build predictive models that aid in the design of new inhibitors. echemcom.com

Furthermore, research on 3-(4-substituted)phenylamino)isobenzofuran-1(3H)-ones has shown that both the nature of the substituent on the phenylamino (B1219803) group and the polarity of the solvent can influence the electronic properties and intramolecular charge transfer characteristics of the molecule. researchgate.net These electronic properties are often correlated with the biological activity of the compounds. researchgate.net The following table presents a summary of SAR findings for isobenzofuran-1(3H)-one derivatives.

| Compound Series | Biological Activity | Key SAR Findings | Reference |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-ones | Antioxidant, Antiplatelet | Substituents on the benzylidene and phthalide rings significantly modulate activity. | nih.gov |

| Aryl-substituted isobenzofuran-1(3H)-ones | Perforin Inhibition | QSAR models identified key molecular descriptors for inhibitory activity. | echemcom.com |

| 3-(4-Substituted)phenylamino)isobenzofuran-1(3H)-ones | Not specified | Substituent and solvent effects influence electronic properties and intramolecular charge transfer. | researchgate.net |

Modification Strategies and Their Impact on Molecular Recognition Properties

Modification of the isobenzofuran-1(3H)-one scaffold is a key strategy to modulate its molecular recognition properties, which is fundamental to its interaction with biological targets. These modifications can alter the compound's size, shape, and electronic distribution, thereby influencing its binding affinity and selectivity.

One of the primary modification strategies involves the introduction of various functional groups at the C-3 position of the isobenzofuran-1(3H)-one ring. This has been achieved through various synthetic routes, leading to derivatives with diverse substituents. nih.govresearchgate.net The nature of the substituent at C-3 can dramatically alter the compound's interaction with a biological target.

Another approach is the difunctionalization of the carbonyl group in 2-acylbenzoic acids, which allows for the synthesis of 3,3'-disubstituted isobenzofuran-1(3H)-ones. researchgate.net This strategy enables the introduction of two different substituents at the C-3 position, creating a quaternary carbon center and expanding the chemical space of accessible derivatives. researchgate.net

The impact of these modifications on molecular recognition is evident in studies of their biological activity. For example, the interaction of isobenzofuranone derivatives with the enzyme tyrosinase has been investigated. researchgate.net Molecular docking and NMR studies suggest that these compounds can bind to amino acid residues in the active site of the enzyme through electrostatic forces, hydrophobic interactions, and hydrogen bonds. researchgate.net This binding induces conformational changes in the enzyme, preventing the substrate from accessing the active site and thus inhibiting the enzyme's activity. researchgate.net

The substituent and solvent effects on the solvatochromism of 3-[(4-substituted) phenylamino]isobenzofuran-1(3H)-ones also highlight the tunability of their molecular recognition properties. researchgate.net The observed shifts in UV-Vis absorption maxima in different solvents indicate that the electronic distribution within the molecule is sensitive to its environment, a key factor in how it interacts with a binding partner. researchgate.net

Computational and Theoretical Chemistry Studies on 4,5,6 Trimethoxyisobenzofuran 1 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4,5,6-Trimethoxyisobenzofuran-1(3H)-one. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. cumhuriyet.edu.trcumhuriyet.edu.tr A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen would be expected to be a region of negative potential, while the hydrogen atoms of the methoxy (B1213986) groups would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 3.85 |

| Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

This is a representative table based on typical values for similar aromatic compounds and does not represent actual calculated values for this compound.

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For this compound, docking studies could be used to identify potential protein targets by screening it against a library of protein structures. The results would provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Studies on other isobenzofuran-1(3H)-one derivatives have utilized molecular docking to investigate their potential as enzyme inhibitors. researchgate.net

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of their movements and interactions. mdpi.com This allows for the assessment of the stability of the predicted binding pose from docking and can reveal conformational changes in the protein upon ligand binding. nih.govnih.gov For this compound, an MD simulation would show how the molecule and the protein's active site residues adjust to each other, providing a more realistic picture of the binding event.

The following table summarizes the key information obtained from these simulation techniques:

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| Molecular Docking | Binding pose, binding affinity, key interactions | Identification of potential biological targets |

| Molecular Dynamics | Complex stability, conformational changes, interaction dynamics | Validation of docking results and detailed binding analysis |

Retrosynthetic Analysis and Pathway Prediction via Computational Methods

Computational methods are also transforming the field of chemical synthesis through computer-aided retrosynthetic analysis. Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net

Software platforms like SYNTHIA™ and SynRoute utilize large databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. synthiaonline.comnih.gov For a molecule like this compound, a retrosynthesis program would identify key bond disconnections to suggest precursor molecules. For example, the software might suggest a pathway involving the formation of the lactone ring and the introduction of the methoxy groups onto the aromatic ring.

The process typically involves the following steps:

Target Input: The structure of this compound is entered into the software.

Retrosynthetic Disconnections: The program applies a set of rules based on known chemical reactions to break down the molecule into simpler precursors.

Pathway Generation: The software iteratively works backward until it reaches a set of readily available starting materials. nih.gov

Route Evaluation: The proposed synthetic pathways can be ranked based on various criteria, such as the number of steps, predicted yield, and the cost of starting materials. synthiaonline.com

This computational approach can accelerate the discovery of novel and efficient synthetic routes, saving significant time and resources in the laboratory. labmanager.com

Natural Occurrence and Biosynthetic Considerations of 4,5,6 Trimethoxyisobenzofuran 1 3h One Precursors

Isolation and Identification of Naturally Occurring Phthalides Structurally Related to 4,5,6-Trimethoxyisobenzofuran-1(3H)-one

Phthalides, a class of compounds characterized by a fused γ-lactone to a benzene (B151609) ring, are widely distributed in the natural world, having been identified in various plants, fungi, and even lichens. researchgate.net Their structural diversity is vast, with numerous derivatives being isolated and characterized. While this compound itself is a specific synthetic compound, a number of methoxy-substituted phthalides, which are structurally analogous, have been isolated from natural sources.

A notable example comes from the edible mushroom Pleurotus ostreatus, from which two dimethoxyphthalide derivatives, 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide, have been identified through bioassay-guided isolation. nih.gov The structures of these compounds were elucidated using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The presence of methoxy (B1213986) groups on the aromatic ring makes these compounds particularly relevant structural relatives to this compound.

Phthalides are particularly abundant in plants of the Apiaceae family, such as species of Angelica, Ligusticum, and Levisticum. nih.govnih.gov For instance, 7-methoxy-3-propylidenephthalide was isolated from the roots of Levisticum officinale. nih.gov Fungi are another significant source of phthalides. researchgate.netnih.gov Research on the endolichenic fungus Arthrinium sp. has led to the isolation of phthalides like 3-O-methylcyclopolic acid and its analogs.

The following table summarizes some of the naturally occurring phthalides that are structurally related to this compound, highlighting their source and substitution pattern.

| Compound Name | Natural Source | Substitution Pattern |

| 4,6-Dimethoxyphthalide | Pleurotus ostreatus (mushroom) | Dimethoxy-substituted |

| 5,7-Dimethoxyphthalide | Pleurotus ostreatus (mushroom) | Dimethoxy-substituted |

| 7-Methoxy-3-propylidenephthalide | Levisticum officinale (lovage) | Methoxy-substituted |

Proposed Biosynthetic Routes to Isobenzofuran-1(3H)-one Skeletons from Biological Sources

The biosynthesis of the isobenzofuran-1(3H)-one, or phthalide (B148349), skeleton in nature is thought to primarily proceed through two major metabolic pathways: the polyketide pathway and the shikimate pathway.

The polyketide pathway is a significant route for the formation of a wide array of natural products in fungi, bacteria, and plants. nih.govnih.gov Isotopic labeling studies have provided evidence that the biosynthesis of phthalides involves the linkage of acetate (B1210297) units to form polyketide intermediates. nih.gov This pathway begins with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of malonyl-CoA units. nih.gov The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the phthalide scaffold. The elucidation of the biosynthesis of mycophenolic acid, which contains a phthalide fragment, was an early indication of the polyketide origin of this class of compounds. nih.govfrontiersin.org

The shikimate pathway is another fundamental metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgrsc.org This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates, including shikimic acid and chorismic acid. rsc.orgnih.gov Aromatic compounds, including some benzenoids like phthalides, are believed to be derived from intermediates of this pathway. researchgate.net The aromatic ring of the phthalide skeleton can be formed from chorismate, which serves as a crucial branch point for the synthesis of various aromatic molecules. nih.gov

Enzymatic Pathways Involved in the Biotransformation of Related Compounds

The structural diversity of naturally occurring phthalides is further enhanced by the action of various enzymes that catalyze a range of biotransformation reactions. These enzymatic modifications, such as oxidation, hydroxylation, and isomerization, are crucial in the final steps of phthalide biosynthesis and their subsequent metabolism. nih.govfrontiersin.org

A significant study on Angelica sinensis, a plant rich in phthalides, identified several enzymes involved in their accumulation and transformation. nih.govfrontiersin.org These include:

Phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2 and Shikimate dehydrogenase : These enzymes are involved in the early stages of the shikimate pathway, which provides the aromatic precursors for phthalide biosynthesis. nih.gov

Polyphenol oxidase : This copper-containing enzyme catalyzes the oxidation of phenols to quinones and is implicated in the conversion of different phthalide components. nih.govspkx.net.cn For example, it is suggested to play a role in the transformation of ligustilide (B1675387) to senkyunolide I. nih.gov

Primary amine oxidase and Tyrosine decarboxylase : These enzymes are involved in the metabolism of amino acids, which can serve as precursors or be involved in the broader metabolic network supporting phthalide biosynthesis. nih.gov

Fungi are also known to mediate a variety of biotransformations on phthalide structures. nih.govpublichealthtoxicology.com Fungal enzymes, particularly from the cytochrome P450 monooxygenase family, are capable of catalyzing reactions such as hydroxylation and de-esterification of phthalates. nih.gov These enzymatic modifications can alter the chemical properties and biological activities of the parent compounds. For instance, fungi have been shown to efficiently produce 3-butyl-3-hydroxyphthalide from 3-n-butylidenephthalide through hydration. nih.gov The initial steps in the biodegradation of phthalates by fungi often involve esterases that hydrolyze the ester bonds. mdpi.com

The following table summarizes the key enzymes and their proposed roles in the biotransformation of compounds related to this compound.

| Enzyme | Proposed Role in Biotransformation |

| Polyphenol Oxidase | Oxidation of phenolic groups, contributing to the interconversion of different phthalides. nih.gov |

| Shikimate Dehydrogenase | Involved in the shikimate pathway, providing aromatic precursors. nih.gov |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation and other oxidative modifications of the phthalide skeleton. nih.gov |

| Esterases | Hydrolysis of ester linkages in phthalate (B1215562) precursors. mdpi.com |

| Primary Amine Oxidase | Involved in amino acid metabolism related to phthalide biosynthesis. nih.gov |

| Tyrosine Decarboxylase | Decarboxylation of amino acid precursors. nih.gov |

| Shikimate O-hydroxycinnamoyl transferase | Synthesis of phenolic compounds influencing phthalide accumulation. nih.gov |

Future Perspectives and Emerging Research Avenues for 4,5,6 Trimethoxyisobenzofuran 1 3h One

Innovations in Synthetic Methodologies for Complex Isobenzofuran-1(3H)-one Structures

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of the isobenzofuran-1(3H)-one scaffold. While classical methods exist, contemporary organic synthesis is continually striving for greater efficiency, atom economy, and the ability to construct complex molecular architectures.

Future synthetic strategies applicable to 4,5,6-Trimethoxyisobenzofuran-1(3H)-one and its analogues are likely to focus on several key areas. One promising approach is the continued development of metal-catalyzed reactions. For instance, copper/palladium-catalyzed annulation of benzoic acids and propiophenones has been reported for the synthesis of isobenzofuranones, showcasing excellent atom economy. researchgate.net Further research into tailoring ligands and reaction conditions could enhance the substrate scope and yield for polysubstituted benzofuranones like the title compound.

Moreover, green chemistry principles are increasingly influencing synthetic design. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the synthesis of isobenzofuran-1(3H)-ones, in some cases from hours to mere minutes, while proceeding under solvent-free conditions. researchgate.net The application of such techniques to the synthesis of this compound could offer a more sustainable and efficient production method.

Another innovative avenue lies in the exploration of electrochemical synthesis. The electrochemical cyclization of 2-ethynylbenzaldehydes has been demonstrated as a regioselective method for producing dihydroisobenzofurans without the need for external oxidants or transition metal catalysts. researchgate.net Adapting such electrochemical approaches for the synthesis of complex isobenzofuran-1(3H)-ones from readily available precursors could represent a significant leap forward.

Furthermore, the one-step conversion of o-alkylbenzoic acids to isobenzofuran-1(3H)-ones using reagents like NaBrO3/NaHSO3 in a two-phase system presents a convenient and efficient method that has been used to synthesize a variety of phthalide (B148349) derivatives. nih.gov Investigating the applicability of this method to appropriately substituted precursors could provide a direct route to this compound.

Application of Advanced Analytical Techniques in Structural Characterization and Purity Assessment

As more complex and novel isobenzofuran-1(3H)-one derivatives are synthesized, the need for sophisticated analytical techniques for their unambiguous structural elucidation and purity assessment becomes critical.

Beyond standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, which are routinely used for the characterization of isobenzofuranones, more advanced techniques are poised to play a greater role. nih.govarabjchem.org Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, will be indispensable for definitively assigning the proton and carbon signals of intricately substituted molecules like this compound, especially for resolving the precise location of the methoxy (B1213986) groups on the aromatic ring.

For absolute stereochemical determination of chiral isobenzofuran-1(3H)-ones, single-crystal X-ray diffraction is the gold standard. arabjchem.org As research moves towards synthesizing enantiomerically pure derivatives to understand their differential biological activities, this technique will be vital. A study on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one utilized single-crystal X-ray analysis to determine its precise three-dimensional structure. arabjchem.org

In terms of purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or photodiode array (PDA) detection offers a powerful tool for separating and quantifying the target compound from impurities and byproducts. The development of chiral HPLC methods will also be crucial for the analysis of enantiomeric mixtures.

Computational Approaches in the Design and Discovery of Isobenzofuran-1(3H)-one Scaffold-Based Molecules

Computational chemistry has become an integral part of modern drug discovery and materials science, offering predictive insights that can guide and accelerate experimental research. For the isobenzofuran-1(3H)-one scaffold, computational approaches hold immense potential.

Density Functional Theory (DFT) calculations have already been employed to elucidate the reaction mechanisms of isobenzofuranone synthesis. researchgate.net In the future, DFT can be used to predict the reactivity of various substituted precursors for the synthesis of new derivatives, including this compound, and to understand the electronic effects of substituents on the properties of the final molecule. A theoretical study on a novel 3-substituted isobenzofuran-1(3H)-one used DFT with the B3LYP/6-311G(d,p) basis set to detail its structural and electronic properties. arabjchem.org

Molecular docking studies are a powerful tool for predicting the binding affinity and mode of interaction of small molecules with biological targets. arabjchem.org For this compound, docking simulations could be used to screen for potential protein targets, thereby identifying promising therapeutic applications. Such studies have been performed for other isobenzofuranone derivatives to investigate their interactions with DNA. arabjchem.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of isobenzofuran-1(3H)-one analogues to build predictive models that correlate their structural features with their biological activities. This can guide the design of new compounds with enhanced potency and selectivity.

The integration of these computational tools will undoubtedly accelerate the discovery and optimization of isobenzofuran-1(3H)-one-based molecules for a wide range of applications, paving the way for the targeted synthesis and evaluation of promising candidates like this compound.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Reagents | Advantages |

|---|---|---|---|

| DMSO-Based | 76% | DMSO, DDQ | High yield, fewer steps |

| Phthalide Derivatization | N/A | Butyl precursors | Stereochemical control |

Intermediate Question: How are the biological activities of this compound assessed in experimental models?

Answer:

- Antibacterial Activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans using disk diffusion assays. Minimum inhibitory concentrations (MICs) are determined via broth microdilution .

- Anti-Inflammatory Activity : Evaluated through COX-2 inhibition assays. The compound reduces prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages (IC₅₀ ~10 µM) .

- Antioxidant Activity : Assessed via DPPH radical scavenging and lipid peroxidation inhibition in rat liver homogenates .

Advanced Question: What molecular targets and mechanisms underlie its biological effects?

Answer:

- DNA Gyrase Inhibition : Binds to the ATPase domain of bacterial DNA gyrase, disrupting DNA replication (molecular docking score: -9.2 kcal/mol) .

- COX-2 Interaction : Competes with arachidonic acid at the COX-2 active site, validated by fluorescence quenching assays and docking studies .

- Antioxidant Mechanism : Scavenges hydroxyl radicals (•OH) and chelates Fe²⁺, preventing Fenton reaction-driven oxidative stress .

Advanced Question: How do data contradictions in oxidative DNA adduct studies inform methodological best practices?

Answer:

Studies on oxidative DNA adducts (e.g., M1G) reveal that:

- Antioxidants (BHT, TEMPO) and low-temperature isolation do not significantly alter M1G levels in nuclear DNA, suggesting adduct stability during extraction .

- Mitochondrial DNA shows 2× higher M1G adducts than nuclear DNA, likely due to proximity to ROS-generating electron transport chains .

- Prior reports of high background M1G (~1–3 orders of magnitude) were attributed to non-specific detection methods. LC-MS/MS with PFBHA derivatization is recommended for specificity .

Q. Table 2: Key Findings in Oxidative DNA Adduct Studies

| Parameter | Nuclear DNA (M1G/10⁸ nt) | Mitochondrial DNA (M1G/10⁸ nt) |

|---|---|---|

| Liver (Control) | 1.1 | 2.2 |

| Brain (Control) | 0.8 | N/A |

| Heart (Control) | 4.2 | N/A |

Advanced Question: How do stereoisomers of this compound differ in biological activity?

Answer:

- (3R,3aR)-Sedanolide : Exhibits strong celery-like odor (threshold: 1.6 ppm) and anti-inflammatory activity.

- (3S,3aS)-Sedanolide : Odorless and biologically inert due to poor enzyme binding .

Chiral separation via HPLC (Chiralpak IC column) and activity correlation are critical for structure-activity studies .

Advanced Question: What analytical methods ensure accurate quantification in complex matrices?

Answer:

- GC-MS : Used for volatile compounds in essential oils (Column: DB-5MS; Carrier: He gas) .

- LC-MS/MS : Quantifies non-volatile derivatives (e.g., PFBHA-M1G adducts) with a limit of detection (LOD) of 0.1 pg/mg DNA .

- Chiral HPLC : Resolves stereoisomers using cellulose-based columns and hexane/isopropanol mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。